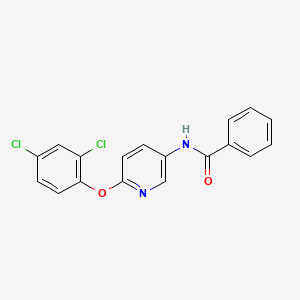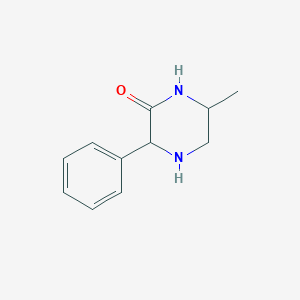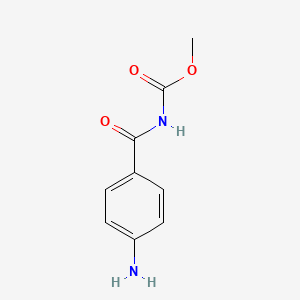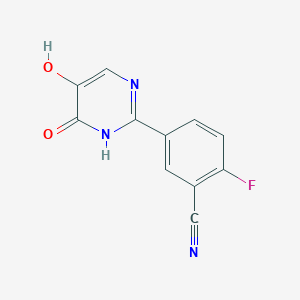
2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, a cyano group, and a pyrimidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with a fluorinated aromatic compound under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to a hydrogen atom, altering the compound's properties.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzoic acid.
Reduction: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzylamine.
Substitution: Various derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorine atom can enhance the compound's ability to interact with biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceuticals with diverse therapeutic properties.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to the final products.
Mécanisme D'action
The mechanism by which 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzoic acid
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzylamine
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzene
Uniqueness: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its fluorine atom provides unique reactivity compared to similar compounds without this element.
Propriétés
Formule moléculaire |
C11H6FN3O2 |
|---|---|
Poids moléculaire |
231.18 g/mol |
Nom IUPAC |
2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6FN3O2/c12-8-2-1-6(3-7(8)4-13)10-14-5-9(16)11(17)15-10/h1-3,5,16H,(H,14,15,17) |
Clé InChI |
TUNMXAZRNVOLDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=C(C(=O)N2)O)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)


![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)
![2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)
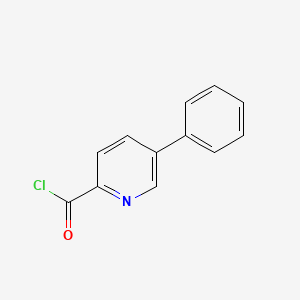
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
